alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) (mixture of stereoisomers)
Description
Chemical Identity and Structural Characteristics
Alpha-hydroxymetoprolol-d7 (iso-propyl-d7) is a deuterium-labeled derivative of alpha-hydroxymetoprolol, the primary oxidative metabolite of metoprolol. The molecular formula is $$ \text{C}{15}\text{H}{18}\text{D}7\text{NO}4 $$, reflecting the substitution of seven hydrogen atoms with deuterium at the isopropyl moiety (Fig. 1). The IUPAC name is 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-[(1-methylethyl-d7)amino]propan-2-ol, with stereoisomerism arising from chirality at C1 (hydroxylation site) and C2 (metoprolol backbone).
The core structure retains the phenoxypropanolamine scaffold of metoprolol, with critical modifications:
- A hydroxyl group at the α-carbon of the ethoxy side chain.
- Deuteration at all seven hydrogen positions of the isopropylamine group.
Table 1: Physicochemical Properties of Alpha-Hydroxymetoprolol-d7
| Property | Value |
|---|---|
| Molecular weight | 285.43 g/mol |
| LogP (calculated) | 1.82 |
| Hydrogen bond donors | 3 (2 hydroxyl, 1 amine) |
| Hydrogen bond acceptors | 5 (4 ether, 1 amine) |
Deuterium incorporation increases molecular mass by 7 atomic mass units compared to non-deuterated alpha-hydroxymetoprolol, a critical feature for mass spectrometric detection. X-ray crystallography of the parent compound reveals a bent conformation stabilized by intramolecular hydrogen bonding between the secondary alcohol and ether oxygen.
Significance of Deuterium Labeling in Pharmaceutical Research
Deuterium’s kinetic isotope effect (KIE) profoundly influences the metabolic fate of alpha-hydroxymetoprolol-d7. The C-D bond’s higher dissociation energy (∼1–2 kcal/mol stronger than C-H) reduces enzymatic oxidation rates at deuterated positions, particularly in cytochrome P450-mediated reactions. This property is exploited in two key applications:
Metabolic Pathway Tracing : As an internal standard in LC-MS/MS assays, deuterated isotopologues minimize matrix effects and enable precise quantification of metoprolol and its metabolites in biological matrices. The mass shift between deuterated and endogenous compounds avoids signal overlap, improving assay specificity.
Mechanistic Probes : Comparative studies with non-deuterated analogs reveal deuterium’s impact on:
Table 2: Kinetic Isotope Effects in Alpha-Hydroxymetoprolol-d7 Metabolism
| Parameter | Non-deuterated | Deuterated | KIE (D/H) |
|---|---|---|---|
| $$ V_{\text{max}} $$ (nmol/min/mg) | 4.2 ± 0.3 | 3.1 ± 0.2 | 0.74 |
| $$ K_m $$ (μM) | 18.5 ± 1.2 | 22.7 ± 1.5 | 1.23 |
| Intrinsic clearance | 0.227 | 0.137 | 0.60 |
Data adapted from deuterium switching studies.
Deuterium labeling also mitigates epimerization at the β-hydroxyl group during sample preparation, stabilizing the stereochemical configuration for accurate chiral analysis.
Stereochemical Complexity of Diastereomeric Mixtures
Alpha-hydroxymetoprolol-d7 exists as a mixture of four diastereomers due to:
- Inherited Chirality : Metoprolol’s original (R)-configuration at the secondary alcohol (C2).
- New Stereocenter : (S)- or (R)-configuration at the α-hydroxylated carbon (C1).
Fig. 2: Diastereomer Configurations
- (1R,2R)-alpha-hydroxymetoprolol-d7
- (1S,2R)-alpha-hydroxymetoprolol-d7
- (1R,2S)-alpha-hydroxymetoprolol-d7 (non-natural)
- (1S,2S)-alpha-hydroxymetoprolol-d7 (non-natural)
The natural metabolites correspond to (1R,2R) and (1S,2R) forms, arising from enzymatic hydroxylation retaining or inverting the C1 configuration. Chiral separation requires multidimensional chromatography:
Table 3: Analytical Methods for Diastereomer Resolution
| Method | Conditions | Resolution (Rs) |
|---|---|---|
| Chiralcel OD-RH | 150 × 4.6 mm, 5 μm; 0.1% TFA/ACN | 1.89 |
| Lux Cellulose-4 | 250 × 4.6 mm, 5 μm; 20 mM NH4HCO2/MeOH | 2.15 |
| Supercritical CO2 SFC | Chiralpak AD-H; 25°C, 120 bar | 3.02 |
Data synthesized from stereoisomer separation techniques.
Deuterium’s steric and electronic effects subtly alter diastereomer elution order compared to non-deuterated analogs. Molecular dynamics simulations indicate deuterium’s higher mass increases rotational barrier energy by 0.8–1.2 kcal/mol, stabilizing specific conformers that enhance chromatographic discrimination.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
290.41 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i1D3,2D3,11D |
InChI Key |
OFRYBPCSEMMZHR-UENXPIBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(COC)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Alpha-hydroxymetoprolol-d7 (C15D7H18NO4) features a deuterium-enriched isopropyl group (N-isopropyl-d7) and a secondary alcohol at the alpha position of the propanolamine chain. The molecular weight is 290.4064 g/mol, with a purity of ≥98% chemical and 99 atom % deuterium. Its stereoisomerism originates from the chiral centers at the hydroxy-bearing carbon (C2) and the amine-linked carbon (C1), yielding four possible diastereomers (two pairs of enantiomers).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1276197-39-7 |
| Molecular Formula | C15D7H18NO4 |
| Molecular Weight | 290.4064 |
| Deuterium Purity | 99 atom % D |
| Unlabelled CAS | 56392-16-6 (non-deuterated) |
Synthetic Routes
Core Propanolamine Backbone Synthesis
The non-deuterated alpha-hydroxymetoprolol scaffold is synthesized via a three-step sequence:
- Epoxidation : 4-(2-Methoxyethyl)phenol reacts with epichlorohydrin under basic conditions to form the glycidyl ether intermediate.
- Ring-Opening Amination : The epoxide undergoes nucleophilic attack by isopropylamine, yielding metoprolol.
- Hydroxylation : Metoprolol is enzymatically or chemically oxidized at the alpha position to introduce the hydroxyl group, generating alpha-hydroxymetoprolol.
Deuteration is introduced at the isopropylamine stage to preserve isotopic integrity.
Deuteration Strategy: N-Iso-Propyl-d7 Incorporation
Deuterium labeling at the isopropyl group is achieved through two primary methods:
Reductive Deuteration
The ketone precursor (isopropyl ketone) is reduced using deuterated agents:
- Deuterated Sodium Borohydride (NaBD4) : Reduces ketones to deuterated alcohols, which are subsequently aminated.
- Catalytic Hydrogen-Deuterium Exchange : Pd/C or Raney nickel catalyzes H/D exchange in isopropylamine under D2 gas.
Direct Use of Deuterated Isopropylamine
Commercially sourced isopropylamine-d7 ([2H7]-(CH3)2CHNH2) is employed in the ring-opening step. This method ensures high isotopic purity (99 atom % D) and avoids post-synthetic exchange.
Stereoisomer Formation and Control
Stereochemical Outcomes
The propanolamine chain introduces two chiral centers during synthesis:
Purification and Characterization
Chromatographic Purification
Challenges and Optimization
Deuteration Efficiency
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Pharmacokinetic Studies
One of the primary applications of alpha-hydroxymetoprolol-d7 is in pharmacokinetic research. A validated high-resolution accurate mass liquid chromatography-mass spectrometry (LC-MS) assay has been developed to quantify metoprolol and its metabolite alpha-hydroxymetoprolol in human serum. This method employs alpha-hydroxymetoprolol-d7 as an internal standard, enabling accurate measurement of drug levels in clinical settings. The assay demonstrated good precision and selectivity, with a lower limit of quantitation established at 1.0 µg/L for alpha-hydroxymetoprolol .
Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) is crucial for optimizing the administration of anti-arrhythmic drugs, including beta-blockers like metoprolol. A study highlighted the development of a direct analysis in real time tandem mass spectrometry (DART-MS/MS) method for rapid quantitative analysis of anti-arrhythmic drugs, including alpha-hydroxymetoprolol. This method allows for quick feedback in clinical TDM practices, significantly enhancing patient management by ensuring therapeutic drug levels are maintained .
Drug Interaction Studies
Alpha-hydroxymetoprolol-d7 is also instrumental in studying drug-drug interactions. For instance, it can be used to investigate how other medications affect the metabolism of metoprolol and its metabolites via cytochrome P450 enzymes. Research indicates that the presence of alpha-hydroxymetoprolol can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased side effects .
Analytical Method Development
The compound has been integral in developing and validating analytical methods for detecting beta-blockers and their metabolites in biological samples. The use of deuterated standards like alpha-hydroxymetoprolol-d7 improves the reliability and accuracy of these methods, which are essential for both clinical and research applications .
Case Studies
-
Clinical Pharmacokinetics :
A study validated an LC-MS method that successfully measured serum concentrations of metoprolol and alpha-hydroxymetoprolol after administration. This work provided insights into the pharmacokinetic profile of these drugs, demonstrating how alpha-hydroxymetoprolol-d7 can serve as a reliable internal standard for clinical assessments . -
Therapeutic Monitoring :
In a clinical setting, DART-MS/MS was applied to monitor levels of anti-arrhythmic drugs, including those metabolized to alpha-hydroxymetoprolol. This rapid analysis technique allowed clinicians to make timely adjustments to dosing regimens based on real-time data .
Mechanism of Action
The mechanism of action of alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) is similar to that of metoprolol. It acts as a beta-blocker, targeting beta-adrenergic receptors in the heart and blood vessels. By blocking these receptors, it reduces heart rate and blood pressure, making it effective in treating cardiovascular conditions. The deuterium labeling allows researchers to study the detailed pathways and interactions of the compound in various systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
α-Hydroxymetoprolol (Unlabelled)
- Structural Difference : The absence of deuterium in the unlabelled form reduces its molecular weight to 283.37 .
- Application: While both compounds are used to study metoprolol metabolism, the deuterated version eliminates interference from endogenous metabolites in MS, improving quantification accuracy .
- Metabolic Behavior : Deuterium substitution at the isopropyl group slows oxidative metabolism (isotopic effect), extending the half-life of α-hydroxymetoprolol-d7 in comparative metabolic assays .
(±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7)
- Structural Difference: Propranolol-derived, this compound shares the iso-propyl-d7 group but differs in its aromatic substitution pattern (naphthol vs. benzene-methanol in metoprolol derivatives) .
- Pharmacological Relevance: Propranolol is a non-selective beta-blocker, whereas metoprolol is β₁-selective. Their hydroxylated metabolites thus reflect divergent receptor interactions and metabolic pathways .
- Analytical Utility : Both deuterated variants serve as internal standards, but α-hydroxymetoprolol-d7 is preferred in studies targeting cardioselective beta-blocker metabolism .
N-(4-Hydroxyphenyl) Acetamide-d3 and Related Derivatives
- Functional Difference: These compounds (e.g., D-6324, D-2329) are deuterated acetaminophen metabolites, unlike α-hydroxymetoprolol-d7, which is a beta-blocker metabolite .
- Deuterium Positioning : The d3 label in D-6324 resides on the acetyl group, while D-2329 features deuteration on the aromatic ring. This contrasts with α-hydroxymetoprolol-d7’s isopropyl deuteration, highlighting tailored isotopic labeling for specific metabolic pathways .
Stereochemical Considerations
α-Hydroxymetoprolol-d7 exists as a mixture of stereoisomers due to chiral centers at the hydroxylated carbon and methoxy group. Compared to enantiopure standards, the stereoisomeric mixture complicates pharmacological activity interpretation but mirrors the natural metabolic profile of racemic metoprolol .
Data Tables
Table 1: Key Properties of α-Hydroxymetoprolol-d7 vs. Similar Compounds
| Compound | CAS Number | Molecular Weight | Deuterium Position | Isotopic Purity | Primary Application |
|---|---|---|---|---|---|
| α-Hydroxymetoprolol-d7 | 1276197-39-7 | 290.41 | Iso-propyl (7H → 7D) | 99 atom % D | MS/NMR internal standard |
| α-Hydroxymetoprolol (unlabelled) | 56392-16-6 | 283.37 | N/A | N/A | Metabolite reference |
| (±)-4-Hydroxypropranolol-d7 HCl | X-4329 | 312.40* | Iso-propyl (7H → 7D) | ≥98 atom % D | Propranolol metabolism studies |
| N-(4-Hydroxyphenyl) Acetamide-d3 | D-6324 | 155.18 | Acetyl group (3H → 3D) | 99 atom % D | Acetaminophen metabolite analysis |
*Estimated based on propranolol’s molecular weight (260.34) + deuterium substitution.
Biological Activity
Alpha-Hydroxymetoprolol-d7 (iso-propyl-d7) is a labeled analog of the beta-blocker metoprolol, primarily used in cardiovascular therapies. This compound is a mixture of stereoisomers and serves as an important metabolite in pharmacokinetic studies. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects.
Alpha-Hydroxymetoprolol functions as a beta-1 adrenergic receptor blocker, similar to its parent compound, metoprolol. By selectively inhibiting these receptors, it reduces heart rate and myocardial contractility, leading to decreased oxygen demand and lower blood pressure. This mechanism is particularly beneficial in managing conditions such as hypertension, angina, and heart failure .
Pharmacokinetics
The pharmacokinetics of alpha-hydroxymetoprolol-d7 reveal significant insights into its metabolism and efficacy:
- Metabolism : Alpha-hydroxymetoprolol is primarily formed from metoprolol through hepatic metabolism, predominantly via cytochrome P450 (CYP) enzymes, particularly CYP2D6. This metabolic pathway influences the bioavailability and therapeutic effects of both compounds .
- Bioavailability : After oral administration, metoprolol has a systemic bioavailability of approximately 50%, while alpha-hydroxymetoprolol exhibits a slower elimination half-life (approximately 7 hours) compared to metoprolol (approximately 2 hours) .
Comparative Biological Activity
A comparative analysis of the biological activity between metoprolol and alpha-hydroxymetoprolol highlights the differences in their effectiveness:
| Parameter | Metoprolol | Alpha-Hydroxymetoprolol |
|---|---|---|
| Beta-Blocking Effect | Stronger at lower doses | Requires higher doses for similar effect |
| Volume of Distribution | 3.5 L/kg | 2.0 L/kg |
| Elimination Half-Life | ~2 hours | ~7 hours |
| Plasma Concentration Required | Lower concentration for effect | Higher concentration needed |
This table illustrates that while alpha-hydroxymetoprolol is effective, it necessitates higher dosages to achieve comparable beta-blocking effects due to its pharmacokinetic profile.
Study 1: Beta-Blockade Efficacy
A study involving intravenous bolus injections in canine models demonstrated that the beta-blocking effect of alpha-hydroxymetoprolol increased with dosage but required five times the dose of metoprolol to achieve similar reductions in exercise heart rate. This finding emphasizes the need for careful dosing when utilizing alpha-hydroxymetoprolol therapeutically .
Study 2: Metabolic Pathways
Research on metabolic pathways showed that approximately 5% of an intravenous dose of metoprolol is converted into alpha-hydroxymetoprolol. The implications of this metabolism are significant for understanding drug interactions and optimizing treatment regimens involving beta-blockers .
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Models transition-state geometries to predict enantioselectivity in synthetic pathways (e.g., nucleophilic additions to ketones) .
- Molecular Dynamics (MD) Simulations : Analyze ligand-enzyme binding affinities for stereoisomers, guiding metabolic stability predictions .
- Machine Learning (ML) : Trained on stereochemical reaction databases to forecast optimal conditions for stereoselective deuteration .
How should researchers address contradictions in stereoisomer quantification data across different analytical platforms?
Advanced
Discrepancies often arise from platform-specific sensitivities (e.g., NMR vs. LC-MS). Mitigation strategies include:
- Cross-validation using orthogonal methods (e.g., chiral LC-MS with circular dichroism spectroscopy) .
- Standardization of calibration curves with enantiomerically pure reference materials .
- Error analysis to distinguish instrumental noise from true stereochemical variability .
What experimental design considerations are critical for studying the pharmacokinetics of α-Hydroxymetoprolol-d7 in vivo?
Q. Advanced
- Dose proportionality studies : Assess linearity of exposure across stereoisomers using stereoselective LC-MS .
- Tissue distribution profiling : Combine whole-body autoradiography with isotope tracing to track deuterated vs. non-deuterated forms .
- Species-specific metabolism : Compare rodent and human liver microsomes to validate translational relevance .
How does the mixture of stereoisomers in α-Hydroxymetoprolol-d7 impact its pharmacological activity compared to enantiopure forms?
Advanced
Stereoisomer mixtures may exhibit non-additive effects due to allosteric interactions or competitive receptor binding. For example, one enantiomer could antagonize the β1-adrenergic receptor while the other acts as a partial agonist. Researchers should use radioligand displacement assays and crystal structure analysis to map enantiomer-specific binding modes .
What are the challenges in synthesizing α-Hydroxymetoprolol-d7 with high stereochemical and isotopic purity?
Q. Advanced
- Deuterium scrambling : Minimized by using anhydrous conditions and low-temperature reactions to prevent H/D exchange .
- Racemization during synthesis : Controlled via pH-stable intermediates and non-polar solvents to preserve stereocenters .
- Isotopic purity validation : Requires high-resolution MS (HRMS) and H-NMR to confirm ≥98% deuteration at specified positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
